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Compound of Interest

Compound Name: Gly-Leu-Met-NH2

Cat. No.: B1588315

An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide Gly-
Leu-Met-NH2

Introduction

Gly-Leu-Met-NH2 is a tripeptide amide corresponding to the C-terminal sequence of
Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid
stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-Gly-
Leu-Met-NH2, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin
receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical
properties, and biological significance of Gly-Leu-Met-NH2, intended for researchers,
scientists, and professionals in drug development.

Structure and Chemical Identity

The structure of Gly-Leu-Met-NH2 consists of three amino acids—Glycine, Leucine, and
Methionine—linked by peptide bonds, with a C-terminal amide group.

Molecular Structure:
e Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.
e Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.

¢ Methionine (Met): A hydrophobic amino acid containing a thioether side chain.
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o Amide (NH2): The C-terminus is amidated, a common feature in many peptide hormones
that can increase stability and biological activity.[4]

Chemical Formula: C13H26N403S
Molecular Weight: 318.44 g/mol

Chemical Properties

A summary of the key chemical properties of Gly-Leu-Met-NH2 is presented below. Note that
some of these values are estimated based on the properties of the constituent amino acids, as
specific experimental data for this tripeptide is not readily available in the literature.

Property Value Source/Method

pKa (a-NH3+) ~8.0 Estimated

pKa (side chains) N/A

Isoelectric Paoint (pl) ~5.5-6.0 Estimated

Solubility Soluble in DMSO [5]

Appearance White to off-white powder General peptide property
Storage Temperature -20°C to -80°C [6]

Logical Relationship for pl Estimation:

The isoelectric point (pl) is the pH at which a molecule carries no net electrical charge. For a
simple peptide like Gly-Leu-Met-NH2 with no acidic or basic side chains, the pl can be
estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal
carboxyl group.[7][8] However, due to the C-terminal amidation, only the N-terminal a-amino
group is ionizable. Therefore, the pl will be influenced primarily by the pKa of this N-terminal
group and the overall charge of the molecule at different pH values.
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Caption: Logical workflow for estimating the isoelectric point (pl) of Gly-Leu-Met-NH2.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of Gly-Leu-
Met-NH2 are provided below. These are generalized protocols based on standard solid-phase
peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific
tripeptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for
synthesizing peptides.[9]

Workflow for SPPS of Gly-Leu-Met-NH2:
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Caption: General workflow for the solid-phase peptide synthesis (SPPS) of Gly-Leu-Met-NH2.
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Detailed Protocol:

e Resin Preparation: Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.
[5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[10]

e First Amino Acid Coupling (Met):

[¢]

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

[¢]

Wash the resin thoroughly with DMF.

[e]

Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAL in
the presence of a base like diisopropylethylamine (DIPEA).

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

[e]

Wash the resin with DMF.

o

o Subsequent Amino Acid Couplings (Leu and Gly): Repeat the deprotection, washing, and
coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.

» Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal
Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups
using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g.,
water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]

» Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether,
centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically
lyophilized.

Purification via High-Performance Liquid
Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography
(RP-HPLC).

Workflow for HPLC Purification:
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Caption: General workflow for the purification of Gly-Leu-Met-NH2 by RP-HPLC.
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Detailed Protocol:

Mobile Phases:

o Mobile Phase A: 0.1% TFA in water.
o Mobile Phase B: 0.1% TFA in acetonitrile.
e Column: A C18 reverse-phase column is commonly used for peptide purification.

o Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute
the peptide. The exact gradient will need to be optimized.

o Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and
280 nm (if aromatic residues were present).

» Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC
and mass spectrometry to determine purity.

» Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization

4.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of
the synthesized peptide.[12][13]

o Expected Monoisotopic Mass: [M+H]+ = 319.17 g/mol
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the peptide.
Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[14]

o Expected 1H NMR signals: Characteristic signals for the alpha-protons of each amino acid,
the side chain protons of Leucine and Methionine, and the amide protons.
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Biological Activity and Signaling Pathway

Gly-Leu-Met-NH2, as the C-terminal tripeptide of Substance P and other tachykinins, is
essential for their biological activity.[1] Tachykinins exert their effects by binding to and
activating G protein-coupled receptors (GPCRS), specifically the neurokinin receptors (NK1,
NK2, and NK3).[2][15] The C-terminal region is responsible for receptor activation, while the N-
terminal portion of the full-length tachykinin determines receptor selectivity.[16]

Tachykinin Receptor Signaling Pathway:

Upon binding of a tachykinin (containing the Gly-Leu-Met-NH2 maoitif) to its receptor (e.g.,
NK1R), a conformational change is induced, leading to the activation of intracellular signaling
cascades.
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Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a
ligand containing the C-terminal Gly-Leu-Met-NH2 motif.

The primary signaling pathway involves the activation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates
protein kinase C (PKC), leading to various downstream cellular responses such as smooth
muscle contraction, inflammation, and pain transmission.[17]

Conclusion

Gly-Leu-Met-NH2 is a biologically significant tripeptide that serves as the key C-terminal active
site for the tachykinin family of neuropeptides. Understanding its chemical properties and the
methods for its synthesis and characterization are crucial for research in neuropharmacology
and drug development targeting the tachykinin receptors. The provided protocols and data
serve as a foundational guide for researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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